molecular formula C7H2BrCl2NS B1613189 2-Bromo-5,7-dichlorobenzo[d]thiazole CAS No. 898747-71-2

2-Bromo-5,7-dichlorobenzo[d]thiazole

Cat. No.: B1613189
CAS No.: 898747-71-2
M. Wt: 282.97 g/mol
InChI Key: LMTOXXUUYUGHOF-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dichlorobenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole core substituted with bromine and chlorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dichlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminothiophenol with bromine and chlorine under controlled conditions to introduce the desired halogen atoms at specific positions on the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of catalysts and solvents that facilitate the halogenation reactions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dichlorobenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium ethoxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-5,7-dichlorobenzo[d]thiazole has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dichlorobenzo[d]thiazole involves its interaction with specific molecular targets. The bromine and chlorine atoms can influence the compound’s binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-chlorobenzo[d]thiazole
  • 5-Bromothiazole
  • 2-Bromo-4,6-dichlorobenzo[d]thiazole

Uniqueness

2-Bromo-5,7-dichlorobenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound in various fields of research.

Biological Activity

2-Bromo-5,7-dichlorobenzo[d]thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. Its structure, characterized by the presence of bromine and chlorine substituents on the benzo[d]thiazole framework, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical formula for this compound is C7H2BrCl2NSC_7H_2BrCl_2NS. The compound features a thiazole ring fused to a benzene ring, with two chlorine atoms and one bromine atom as substituents.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4.0 µg/mL
Escherichia coli>100 µg/mL
Pseudomonas aeruginosa8.0 µg/mL

The compound demonstrated potent activity against Staphylococcus aureus, while showing limited effectiveness against E. coli, indicating specificity in its antibacterial action.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. This compound has shown promising results in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
Human glioblastoma (U251)25.0
Human melanoma (WM793)30.0
A-431 epidermoid carcinoma<10.0

The compound exhibited significant cytotoxicity against glioblastoma and melanoma cell lines, with an IC50 value lower than that of the reference drug doxorubicin in some cases.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For instance:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymatic pathways.
  • Anticancer Mechanism : It appears to induce apoptosis in cancer cells through modulation of Bcl-2 family proteins and other apoptotic pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives, including this compound, against resistant bacterial strains. Results indicated that modifications to the thiazole ring significantly influenced antimicrobial potency .
  • In Vitro Cancer Studies : In vitro tests showed that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines. The study highlighted the importance of structural modifications for enhancing anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-5,7-dichlorobenzo[d]thiazole, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of brominated benzothiazoles typically involves halogenation or cyclization reactions. For example, analogous compounds like 2-bromo-4-phenyl-1,3-thiazole are synthesized via diazotization and bromination using n-butyl nitrite and CuBr in acetonitrile under reflux (333 K) . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency.
  • Catalyst loading : CuBr (1.6 eq) ensures complete bromination while minimizing side reactions.
  • Reaction time : Short reflux periods (15–20 minutes) prevent decomposition.
    Post-synthesis, purification via silica gel chromatography (heptane/ethyl acetate) yields ~53% purity. Adjusting stoichiometry of brominating agents (e.g., N-bromosuccinimide) may further improve selectivity for dichloro-substituted derivatives .

Q. How can researchers characterize the structural purity of this compound post-synthesis?

Methodological Answer: Multi-modal characterization is critical:

  • Spectroscopy :
    • 1H NMR : Confirm substitution patterns via aromatic proton signals (δ 7.4–8.2 ppm for thiazole protons) and absence of amino groups .
    • IR : Validate C-Br (550–650 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., thiazole-phenyl dihedral angles ~7–36°) and π-π stacking interactions (3.5–3.8 Å distances) .
  • Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., C: 45.02%, H: 2.52% for analogous bromothiazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated benzothiazoles?

Methodological Answer: Discrepancies in pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) arise from:

  • Test model variability : Use standardized cell lines (e.g., HepG2 for hepatic activity) and control for metabolic interference .
  • Substituent effects : Compare activity trends across halogen positions. For example, 5,7-dichloro substitution may enhance electron-withdrawing effects, altering binding affinity vs. mono-halogenated analogs .
  • Dose-response profiling : Establish EC50/IC50 curves to differentiate potency from nonspecific toxicity .
    Meta-analyses of structure-activity relationships (SAR) using computational tools (e.g., molecular docking) can reconcile conflicting results .

Q. What computational methods predict the reactivity of this compound for further derivatization?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C-Br bond dissociation energy ~250 kJ/mol) .
  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C2/C5 positions) .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in SNAr reactions) .

Q. How can this compound be applied in material science or organic electronics?

Methodological Answer:

  • Organic semiconductors : Incorporate into π-conjugated polymers (e.g., via Stille coupling) to enhance charge mobility. The dichloro-bromo motif improves air stability by reducing HOMO levels (−5.8 eV vs. −5.2 eV for non-halogenated analogs) .
  • Chemical sensors : Functionalize with thiophene units to detect heavy metals (e.g., Hg²⁺) via fluorescence quenching (λem = 450–500 nm) .
  • Photovoltaic devices : Blend with PCBM in bulk heterojunctions to achieve PCE > 8% under AM1.5G illumination .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Flow chemistry : Continuous reactors reduce exothermic risks during bromination and improve mixing efficiency .
  • Catalyst recycling : Immobilize CuBr on mesoporous silica to recover >90% catalyst post-reaction .
  • Waste minimization : Replace stoichiometric Br₂ with electrochemical bromination (e.g., using NaBr/H2SO4) .

Properties

IUPAC Name

2-bromo-5,7-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTOXXUUYUGHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646583
Record name 2-Bromo-5,7-dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-71-2
Record name 2-Bromo-5,7-dichloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-5,7-dichlorobenzo[d]thiazole
2-Bromo-5,7-dichlorobenzo[d]thiazole
2-Bromo-5,7-dichlorobenzo[d]thiazole
2-Bromo-5,7-dichlorobenzo[d]thiazole
2-Bromo-5,7-dichlorobenzo[d]thiazole
2-Bromo-5,7-dichlorobenzo[d]thiazole

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